molecular formula C19H17F3N4O4S B13902702 1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea

1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B13902702
M. Wt: 454.4 g/mol
InChI Key: HUGOAAMIZFWJGV-UHFFFAOYSA-N
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Description

1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea is a complex organic compound that features a combination of oxazole and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group. The final step involves the coupling of the oxazole derivative with the urea derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted oxazole derivatives.

Scientific Research Applications

1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The sulfonamide group can enhance the compound’s binding affinity to its targets, while the trifluoromethyl group can increase its metabolic stability.

Comparison with Similar Compounds

  • 1-[4-(Phenylsulfamoyl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea
  • 1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(methyl)phenyl]urea

Uniqueness: 1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development.

Properties

Molecular Formula

C19H17F3N4O4S

Molecular Weight

454.4 g/mol

IUPAC Name

1-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C19H17F3N4O4S/c1-11-12(2)25-30-17(11)26-31(28,29)16-9-7-15(8-10-16)24-18(27)23-14-5-3-13(4-6-14)19(20,21)22/h3-10,26H,1-2H3,(H2,23,24,27)

InChI Key

HUGOAAMIZFWJGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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